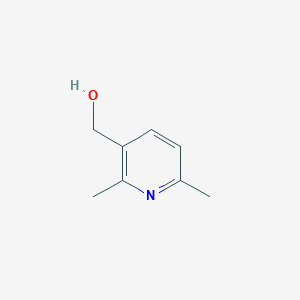

(2,6-Dimethylpyridin-3-yl)methanol

Descripción

Overview of Pyridine-Based Scaffolds in Organic Chemistry

Pyridine (B92270), an aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov Its isosteric relationship with benzene (B151609), coupled with the influence of the nitrogen atom, imparts a unique reactivity profile. The nitrogen atom's electron-withdrawing nature makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This inherent reactivity, along with the ability to act as a ligand and a base, has made pyridine and its derivatives indispensable tools for synthetic chemists. nih.govaun.edu.eg

The pyridine scaffold is a privileged structure in drug discovery, with a significant number of FDA-approved drugs containing this moiety. researchgate.netrsc.org Its presence can enhance a molecule's pharmacological properties, including solubility, metabolic stability, and cell permeability. nih.gov The versatility of pyridine chemistry allows for the synthesis of diverse libraries of compounds for screening and optimization in the quest for new therapeutic agents. researchgate.netrsc.org

Significance of Hydroxymethylated Pyridines

The introduction of a hydroxymethyl (-CH2OH) group onto a pyridine ring significantly enhances its chemical utility and biological relevance. This functional group can serve as a handle for a variety of chemical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. These transformations allow for the construction of more complex molecular architectures.

From a biological perspective, the hydroxymethyl group can participate in hydrogen bonding interactions with biological macromolecules such as proteins and enzymes, which can be crucial for molecular recognition and biological activity. Furthermore, the hydroxymethyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic profile. A notable example of a biologically active hydroxymethylated pyridine is pyridoxine, a form of vitamin B6, which plays a vital role in numerous metabolic processes. wikipedia.org The hydroxymethylation of pyridine N-oxides has also been explored as a strategy for the direct synthesis of 2-hydroxymethylated pyridines. acs.org

Research Landscape of (2,6-Dimethylpyridin-3-yl)methanol

While extensive research exists on pyridine derivatives in general, specific and detailed studies on this compound are less prevalent in publicly available literature. Much of the current understanding of this compound is derived from the broader knowledge of related hydroxymethylated and dimethylated pyridines. Its structural features—a pyridine ring substituted with two methyl groups and one hydroxymethyl group—suggest its potential as a valuable building block in organic synthesis and medicinal chemistry.

The presence of the two methyl groups on the pyridine ring, as seen in the parent compound 2,6-lutidine, can influence the reactivity of the molecule due to steric hindrance around the nitrogen atom. wikipedia.orgchemicalbook.com This steric hindrance can render the nitrogen less nucleophilic while maintaining its basic character, a property often exploited in organic synthesis. chemicalbook.com The hydroxymethyl group at the 3-position is poised for a variety of chemical modifications, making this compound an attractive intermediate for the synthesis of more complex, polysubstituted pyridine derivatives. The exploration of its synthesis and reactivity remains an area of interest for further investigation.

Interactive Data Table: Properties of Related Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 2,6-Dimethylpyridine (B142122) (2,6-Lutidine) | 108-48-5 | C7H9N | 107.15 | Sterically hindered non-nucleophilic base in organic synthesis. sigmaaldrich.com |

| (2-Methylpyridin-3-yl)methanol | 56826-61-0 | C7H9NO | 123.15 | Intermediate in the synthesis of more complex organic molecules. |

| 2-(Hydroxymethyl)pyridine | 586-98-1 | C6H7NO | 109.13 | Slightly soluble in water; used in chemical synthesis. jubilantingrevia.com |

| 3-(Hydroxymethyl)pyridine | 100-55-0 | C6H7NO | 109.13 | Soluble in water; used as a building block. jubilantingrevia.com |

| Pyridoxine | 65-23-6 | C8H11NO3 | 169.18 | A form of vitamin B6, essential for metabolism. wikipedia.org |

| Rabeprazole | 117976-89-3 | C18H21N3O3S | 359.44 | Proton pump inhibitor containing a substituted pyridine ring. wikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-dimethylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(5-10)7(2)9-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGDOLFSEUKNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382810 | |

| Record name | (2,6-dimethylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582303-10-4 | |

| Record name | (2,6-dimethylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dimethylpyridin 3 Yl Methanol

Reduction-Based Approaches to (2,6-Dimethylpyridin-3-yl)methanol

Reduction-based strategies are the most direct and commonly employed methods for synthesizing this compound. These approaches typically start from a precursor containing a carboxylic acid or an ester functional group at the desired position on the pyridine (B92270) ring, which is then reduced to the primary alcohol.

Lithium Aluminum Hydride Reduction of Nicotinate (B505614) Esters

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of converting a wide array of functional groups, including esters and carboxylic acids, into alcohols. davuniversity.orgyoutube.com The reduction of an appropriate nicotinate ester, such as ethyl 2,6-dimethylnicotinate, serves as a reliable route to this compound.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxy group to transiently form an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of LAH to the corresponding primary alcohol. orgoreview.comyoutube.com Due to the high reactivity of LAH, the reaction typically proceeds to completion, providing the desired alcohol in good yield. The process requires an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LAH reacts violently with water. davuniversity.org A subsequent aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to form the final alcohol product. khanacademy.org

Table 1: LAH Reduction of Nicotinate Ester

| Precursor | Reagent | Solvent | Product | Key Feature |

|---|

Sodium Borohydride (B1222165) Reduction of Carboxylate Precursors

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to LAH. masterorganicchemistry.com Under standard conditions, it readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters and carboxylic acids. orgoreview.commasterorganicchemistry.com This difference in reactivity allows for chemoselective reductions in molecules with multiple functional groups.

However, the reduction of carboxylic acids or esters to alcohols using NaBH₄ can be achieved under specific conditions. For instance, the combination of NaBH₄ and iodine (I₂) in a solvent like THF can generate diborane (B8814927) (B₂H₆) in situ, which is a powerful reagent for reducing carboxylic acids. A patent describes a similar method where 2,6-pyridinedicarboxylic acid is reduced to 2,6-pyridinedimethanol (B71991) using NaBH₄ and iodine in THF. google.com This approach could be adapted for the mono-acid precursor, 2,6-dimethylnicotinic acid. Alternatively, the carboxylate precursor can first be converted to a more reactive derivative, such as an aldehyde (2,6-dimethylnicotinaldehyde), which can then be easily reduced to this compound using NaBH₄ in a protic solvent like methanol (B129727) or ethanol. studycorgi.com

Table 2: NaBH₄ Reduction Strategies

| Precursor | Reagent(s) | Solvent | Product | Key Feature |

|---|---|---|---|---|

| 2,6-Dimethylnicotinic Acid | NaBH₄ / Iodine | THF | This compound | In-situ generation of diborane for carboxylic acid reduction. google.com |

Functional Group Interconversion Strategies Towards this compound

Regioselective Synthesis and Isomeric Control

A significant challenge in the synthesis of substituted pyridines is achieving the correct regiochemistry. For this compound, it is crucial that the hydroxymethyl group is installed specifically at the C3 position. Using a starting material where the functional group is already in place, such as 2,6-dimethylnicotinic acid or its esters, inherently solves the problem of regioselectivity.

When such precursors are not available, regioselective synthesis of the pyridine core itself becomes paramount. The Hantzsch pyridine synthesis is a classic and versatile method for constructing the pyridine ring from acyclic components, such as a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and ammonia (B1221849). orgsyn.orgnih.gov By carefully choosing the starting materials, one can build a pyridine ring with a specific substitution pattern. For example, the reaction can yield a 1,4-dihydropyridine (B1200194) intermediate, such as diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, which can then be oxidized to the corresponding pyridine. orgsyn.orgnih.gov Subsequent selective hydrolysis and decarboxylation of one of the ester groups would be required to produce the C3-functionalized precursor needed for reduction. This control over the initial ring formation ensures the final product is the desired 3-hydroxymethyl isomer, avoiding contamination with other isomers. rsc.orgresearchgate.netscispace.com

Development of Scalable and Efficient Synthetic Protocols

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful consideration of efficiency, cost, safety, and environmental impact. For the synthesis of this compound, developing scalable protocols involves optimizing reaction conditions and reagent choices. While LAH is highly effective, its cost and hazardous nature (pyrophoric) make it less ideal for large-scale production compared to the more stable and affordable sodium borohydride. youtube.com

Therefore, developing efficient methods that utilize NaBH₄, such as the NaBH₄/I₂ system or the reduction of an aldehyde intermediate, is highly desirable for industrial applications. google.com Research into scalable syntheses often focuses on improving yields, minimizing reaction times, and simplifying purification procedures. epa.gov For instance, the Bouveault-Blanc reduction, which uses sodium metal in ethanol, represents an older, but historically important, large-scale alternative for reducing esters to alcohols. orgoreview.com Modern process chemistry aims to develop catalytic hydrogenation methods, which are often more atom-economical and environmentally benign, though this may require specialized catalysts and equipment to handle high pressures of hydrogen gas. The ultimate goal is a robust, reproducible, and cost-effective process that delivers the target molecule with high purity and yield.

Reactivity and Chemical Transformations of 2,6 Dimethylpyridin 3 Yl Methanol

Chemical Reactions of the Hydroxymethyl Moiety

The primary alcohol functionality of the hydroxymethyl group is a key site for various synthetic modifications, including esterification, oxidation, and etherification.

Esterification Reactions

The hydroxyl group of (2,6-Dimethylpyridin-3-yl)methanol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For instance, the reaction with an acid anhydride (B1165640), such as acetic anhydride, is a common method for forming acetate (B1210297) esters. cetjournal.it The reaction is generally exothermic and can be quite rapid, often requiring controlled temperature conditions. cetjournal.it The pyridine (B92270) nitrogen can act as an internal base to facilitate the reaction, although its steric hindrance by the adjacent methyl group at the 2-position may temper this effect.

| Reactant | Reagent | Product | Conditions |

| This compound | Acetic Anhydride | (2,6-Dimethylpyridin-3-yl)methyl acetate | Acid or Base Catalyst, Controlled Temperature |

| This compound | Benzoyl Chloride | (2,6-Dimethylpyridin-3-yl)methyl benzoate | Base (e.g., Pyridine, Triethylamine) |

This table represents plausible esterification reactions based on general chemical principles.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde, 2,6-dimethylpyridine-3-carbaldehyde, can be achieved using mild oxidizing agents that are known to be effective for benzylic and allylic alcohols, such as activated manganese dioxide (MnO₂). psu.edu This reagent offers the advantage of high selectivity for the primary alcohol without over-oxidation or reaction with the pyridine ring.

Further oxidation to the corresponding carboxylic acid, 2,6-dimethylnicotinic acid, requires stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) are capable of this transformation. google.com The oxidation of the related compound 2,6-lutidine to 2,6-pyridinedicarboxylic acid using KMnO₄ demonstrates the feasibility of this approach. google.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Manganese Dioxide (MnO₂) | 2,6-Dimethylpyridine-3-carbaldehyde | Selective Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 2,6-Dimethylnicotinic Acid | Full Oxidation |

This table outlines oxidation reactions based on established methods for similar substrates.

Etherification and Alkylation Reactions

Ether derivatives of this compound can be synthesized through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

Alternatively, the hydroxyl group can be converted into a better leaving group to facilitate substitution reactions. Treatment with a halogenating agent like thionyl chloride (SOCl₂) or a hydrohalic acid can convert the hydroxymethyl group into a halomethyl group, such as a chloromethyl or bromomethyl moiety. This transformation is a key step for many subsequent nucleophilic substitution reactions. A similar transformation of 2,6-pyridinedimethanol (B71991) to 2,6-bis(chloromethyl)pyridine (B1207206) using thionyl chloride is a well-established procedure. google.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 2,6-Dimethyl-3-(methoxymethyl)pyridine | Williamson Ether Synthesis |

| This compound | Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-2,6-dimethylpyridine | Halogenation (Alkylation pre-step) |

This table illustrates potential etherification and alkylation-precursor reactions.

Pyridine Ring Functionalization and Derivatization

The pyridine ring itself can be functionalized through various reactions, although the reactivity is heavily influenced by the existing substituents. The two electron-donating methyl groups activate the ring towards electrophilic substitution, while the pyridine nitrogen atom is strongly deactivating.

Halogenation and Subsequent Derivatizations

Direct halogenation of the pyridine ring of this compound can be challenging to control. However, halogenation can be achieved on related pyridine systems. For example, bromination of pyridine derivatives can be accomplished using reagents like phosphorus oxybromide (POBr₃).

A more common strategy involves introducing a halogen as a leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. If the target molecule were to be halogenated, for instance at the 4-position to yield 4-bromo-(2,6-dimethylpyridin-3-yl)methanol, this bromo-substituent could then be displaced by various nucleophiles. The synthesis of substituted pyridines often involves the displacement of halides, as seen in the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov

| Starting Material | Reaction | Product | Significance |

| This compound | Ring Bromination (e.g., with NBS) | 4-Bromo-(2,6-dimethylpyridin-3-yl)methanol | Introduction of a leaving group |

| 4-Bromo-(2,6-dimethylpyridin-3-yl)methanol | Nucleophilic Substitution (e.g., with NaOMe) | 4-Methoxy-(2,6-dimethylpyridin-3-yl)methanol | Derivatization via SNAr |

This table outlines a potential pathway for functionalization via halogenation and subsequent substitution.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the pyridine ring typically occurs at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom, as these positions are the most electron-deficient. For this compound, the 2- and 6-positions are blocked by methyl groups. Therefore, any SNAr reaction would require the presence of a good leaving group (e.g., a halide) at the 4-position. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is key to the reaction's success.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require harsh conditions. However, the presence of activating groups can facilitate the reaction. In this compound, the two methyl groups are activating and direct incoming electrophiles to the ortho and para positions (relative to themselves). The hydroxymethyl group is generally considered a deactivating, meta-directing group.

A key example is the nitration of the closely related compound 2,6-lutidine. Using nitrating agents like nitric acid, 2,6-lutidine is nitrated at the 3-position to yield 3-nitro-2,6-lutidine. sigmaaldrich.comresearchgate.net This indicates that the positions meta to the pyridine nitrogen are the most susceptible to electrophilic attack. For this compound, the 3- and 5-positions are electronically favored for electrophilic attack. Since the 3-position is already substituted, electrophilic substitution, such as nitration or sulfonation, would be expected to occur primarily at the 5-position.

| Reaction Type | Reagent | Expected Major Product | Rationale |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | (2,6-Dimethyl-5-nitropyridin-3-yl)methanol | Directing effects of methyl groups and pyridine N favor substitution at C5. |

| Electrophilic Sulfonation | Fuming H₂SO₄ | 5-(Hydroxymethyl)-2,6-dimethylpyridine-3-sulfonic acid | Similar directing effects as nitration. |

This table summarizes predicted outcomes for electrophilic aromatic substitution reactions.

Applications in Organic Synthesis and Advanced Materials

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of (2,6-Dimethylpyridin-3-yl)methanol as a foundational element in synthetic chemistry is rooted in the reactivity of its hydroxymethyl group and the inherent structural characteristics of the dimethyl-substituted pyridine (B92270) core. This combination allows for its use in constructing a wide array of more elaborate molecules.

The pyridine motif is a ubiquitous core in pharmaceuticals and functional materials, making the synthesis of pyridine-based derivatives a central goal in organic chemistry. nih.govresearchgate.net this compound serves as a key starting material for accessing more complex heterocyclic systems. The primary route for this transformation involves the oxidation of the hydroxymethyl group.

Mild oxidation can convert the primary alcohol to the corresponding aldehyde, (2,6-dimethylpyridin-3-yl)carbaldehyde. This aldehyde is a versatile intermediate for building fused heterocyclic rings through condensation reactions with various binucleophiles. For instance, reaction with aminoguanidine (B1677879) could yield a pyridyl-substituted triazine, while reaction with a 1,2-phenylenediamine could lead to the formation of a benzimidazole (B57391) derivative linked to the pyridine core.

Alternatively, stronger oxidation conditions can transform the hydroxymethyl group into a carboxylic acid, yielding 2,6-dimethylpyridine-3-carboxylic acid. This carboxylic acid and its derivatives (e.g., acyl chlorides or esters) are instrumental in synthesizing fused pyridopyrimidines or pyridoxazines through cyclization with appropriate partners. The general strategies for forming pyridine rings, such as those involving the condensation of 1,3-dicarbonyl compounds with ammonia (B1221849) sources, highlight the modularity that can be achieved once the initial pyridine scaffold is functionalized. orgsyn.org

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Derivative of this compound | Reagent | Resulting Heterocyclic System |

|---|---|---|

| 2,6-Dimethylpyridine-3-carbaldehyde | Hydrazine | Fused Pyridopyridazine |

| 2,6-Dimethylpyridine-3-carbaldehyde | 1,2-Phenylenediamine | Pyridyl-substituted Benzimidazole |

| 2,6-Dimethylpyridine-3-carboxylic Acid | 2-Aminophenol | Fused Pyridobenzoxazine |

The generation of compound libraries for screening purposes is a cornerstone of modern drug discovery and materials research. This compound is an excellent starting point for creating a diverse library of analogs due to the facile conversion of its hydroxymethyl group into other functionalities.

The alcohol can be readily converted to a good leaving group, such as a tosylate or a halide (e.g., by using thionyl chloride to form the chloromethyl derivative). This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a large set of derivatives. This approach is analogous to strategies used for other heterocyclic systems where libraries of S-substituted derivatives have been synthesized for biological evaluation. researchgate.net Furthermore, the hydroxymethyl group can be used to form ethers and esters, expanding the chemical space accessible from this single precursor.

Table 2: Representative Transformations for Analog Synthesis

| Reagent(s) | Functional Group Transformation | Class of Analog |

|---|---|---|

| Thionyl Chloride (SOCl₂) | -CH₂OH → -CH₂Cl | Chloromethylpyridine derivative |

| Sodium Azide (NaN₃) | -CH₂OH → -CH₂N₃ | Azidomethylpyridine derivative |

| Propargyl Bromide, NaH | -CH₂OH → -CH₂OCH₂C≡CH | Propargyl ether derivative |

| 4-Fluorothiophenol, DEAD, PPh₃ | -CH₂OH → -CH₂S-C₆H₄-F | Thioether derivative |

The construction of large, well-defined molecular structures like macrocycles and oligomers often relies on powerful cross-coupling reactions. While the hydroxymethyl group itself is not typically used directly in cross-coupling, it can be used to install other functionalities, or the parent pyridine ring can be halogenated to provide a handle for such reactions.

For example, a brominated version of the title compound could be prepared and then subjected to reactions like the Sonogashira or Suzuki coupling. This strategy is used to construct sophisticated, large-scale aromatic systems from pyridyl precursors. beilstein-journals.org By using a di-functionalized pyridine—for instance, one containing both a halogen for coupling and a modifiable hydroxymethyl group—this compound derivatives can act as monomers or end-capping agents in the synthesis of oligopyridines. These oligomeric structures are of interest for their electronic and host-guest properties. The synthesis of complex butadiyne-linked structures or "snowflake-shaped" molecules from ethynyl-substituted pyridines demonstrates the potential for creating highly ordered, multi-pyridyl architectures. beilstein-journals.org

Precursor in Advanced Material Science Applications

The structural features of this compound also make it an attractive precursor for the development of advanced materials, including polymers, resins, and crystalline networks.

The primary alcohol of this compound provides a reactive site for polymerization reactions. As a monofunctional alcohol, it can act as a chain-terminating or end-capping agent, allowing for the control of molecular weight in polymerization processes. More importantly, if converted into a diol—for example, through the oxidation of one of the methyl groups to a second hydroxymethyl group to form (6-(hydroxymethyl)-2-methylpyridin-3-yl)methanol—it can serve as a monomer for step-growth polymerization.

Such a pyridyl-containing diol could be reacted with diacids or their derivatives (like diacyl chlorides) to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the pyridine unit into the polymer backbone would be expected to impart specific properties, such as altered thermal stability, flame retardancy, metal-coordination capabilities, and different solubility characteristics compared to traditional aliphatic or aromatic polymers.

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. nih.gov The pyridine nitrogen and other functional groups on the ring are excellent coordination sites. Derivatives of this compound are ideal candidates for ligands in the construction of such materials.

A key strategy involves oxidizing the methyl and/or hydroxymethyl groups to carboxylic acids. For example, the oxidation of both the C3-hydroxymethyl and C5-methyl groups of a related precursor leads to 2,6-dimethylpyridine-3,5-dicarboxylic acid. This dicarboxylate ligand has been shown to react with copper(II) ions to form a two-dimensional coordination polymer, [Cu(C₉H₈NO₄)₂]n. researchgate.net In this structure, each dicarboxylate ligand bridges two copper atoms, creating an extended network. The pyridinium (B92312) nitrogen participates in hydrogen bonding, further stabilizing the three-dimensional supramolecular architecture. researchgate.net

This demonstrates that this compound is a direct precursor to ligands capable of forming ordered, multidimensional materials. The specific geometry of the ligand, dictated by the substitution pattern on the pyridine ring, along with the choice of metal ion, allows for the rational design of coordination polymers with diverse topologies and potential applications in areas such as catalysis, gas storage, and sensing. mdpi.com The general principle of using ditopic pyridyl ligands to create one-dimensional heterometallic polymers further underscores the potential of functionalized pyridine building blocks in materials chemistry. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Dimethylpyridine-3-carbaldehyde |

| 2,6-Dimethylpyridine-3-carboxylic Acid |

| (6-(hydroxymethyl)-2-methylpyridin-3-yl)methanol |

| 2,6-dimethylpyridine-3,5-dicarboxylic acid |

| [Cu(C₉H₈NO₄)₂]n |

| 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-carbonitrile |

Contribution to Covalent Organic Frameworks (COFs) and Porous Materials

A comprehensive review of scientific literature and research databases reveals a notable absence of studies detailing the specific contribution of This compound to the synthesis and development of Covalent Organic Frameworks (COFs) and other porous materials. While the broader class of pyridine derivatives is utilized in the construction of COFs, offering nitrogen-rich frameworks with potential applications in catalysis and adsorption, the role of this particular substituted pyridine methanol (B129727) remains unexplored in this context.

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures, synthesized from organic building blocks linked by strong covalent bonds. The selection of these molecular precursors is critical as it dictates the topology, porosity, and ultimate functionality of the resulting material. Typically, monomers with specific geometries and reactive functional groups (e.g., aldehydes, amines, boronic acids) are employed.

Searches for the application of this compound as a linker, node, or functional modifier in the synthesis of COFs or any other class of porous organic polymers (POPs), such as hyper-crosslinked polymers (HCPs) or conjugated microporous polymers (CMPs), did not yield any published research findings. The existing literature on pyridine-based COFs focuses on other derivatives, such as those with multiple amine or aldehyde functionalities that are more readily polymerizable into extended frameworks. nih.govrsc.org

Consequently, there is no available data to populate tables regarding research findings, such as the types of COFs or porous materials synthesized, their respective surface areas, pore sizes, or specific applications derived from the inclusion of this compound. The potential utility of its specific structural features—a hydroxyl group for potential post-synthetic modification or esterification-based linkages, and the steric hindrance and basicity provided by the dimethyl-substituted pyridine ring—in the field of porous materials remains a subject for future investigation.

Medicinal Chemistry and Biological Activity Studies of 2,6 Dimethylpyridin 3 Yl Methanol Derivatives

Development of Pharmacologically Active Agents from (2,6-Dimethylpyridin-3-yl)methanol

The inherent structural features of the this compound core have been leveraged to design molecules targeting a range of biological systems. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in various interactions with biological targets. The hydroxymethyl group serves as a convenient point for derivatization, allowing chemists to append other functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibitors (e.g., Phosphodiesterase (PDE) Inhibitors)

Derivatives of dimethylpyridine structures have shown promise as inhibitors of various enzymes, a critical area in drug discovery. Phosphodiesterases (PDEs), which modulate intracellular second messengers like cAMP and cGMP, are important targets for therapeutic intervention in inflammatory and neurological diseases. nih.gov Substituted pyridinemethanol derivatives have been investigated as potent and selective PDE4 inhibitors. researchgate.net

Beyond PDEs, other kinase enzymes have been targeted. For instance, a novel series of compounds derived from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide were synthesized and evaluated as potential inhibitors of PIM-1 kinase, an enzyme implicated in cancer. acs.orgnih.gov In these studies, the dimethylpyridine core was a key component of molecules that demonstrated significant cytotoxic activity against cancer cell lines, with one derivative showing potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM. nih.gov Additionally, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been designed as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), another enzyme class relevant to oncology. nih.gov

Anti-Infective and Antiviral Agents (e.g., HIV Replication Inhibitors, Trypanocidal Agents)

The pyridine moiety is a common feature in many anti-infective and antiviral drugs. In the context of Human Immunodeficiency Virus (HIV), derivatives containing a pyridine ring have been central to the development of potent inhibitors. nih.gov Specifically, pyridin-3-yl acetic acid derivatives have been disclosed as inhibitors of HIV integrase, a key enzyme for viral replication. google.comgoogle.com The development of HIV-1 integrase strand transfer inhibitors (INSTIs) has also incorporated the pyridine scaffold. nih.gov While direct utilization of the this compound scaffold is not extensively documented in this specific context, the broader class of pyridine derivatives continues to be a major focus in the design of novel antiretroviral agents. nih.govnih.gov For example, multistep syntheses have been developed to create complex pyridine-containing molecules that show anti-HIV activity with EC₅₀ values in the nanomolar range. nih.gov

DNA-Targeting Agents and Conjugates

The programmable nature and biological significance of DNA have made it an important molecule in chemistry beyond its genetic role. mdpi.com While the pyridine scaffold is a component of various DNA-interactive molecules, specific studies detailing the use of this compound derivatives as primary DNA-targeting agents or in conjugates are not prominent in the reviewed literature. The development in this area often focuses on other heterocyclic systems or metal complexes designed to bind or react with DNA. mdpi.com

Carbohydrate Receptor Design

The design of synthetic receptors capable of selectively binding carbohydrates is a complex field with applications in sensing and diagnostics. This area of research often involves creating molecules with specific three-dimensional cavities lined with functional groups that can form hydrogen bonds and other non-covalent interactions with the hydroxyl groups of sugars. While pyridine-containing macrocycles and other structures have been employed in receptor design, the specific application of this compound as a central building block for carbohydrate receptors is not extensively detailed in available research.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound Derivatives

The systematic study of how structural modifications to a parent molecule affect its biological activity (SAR) and physicochemical properties (SPR) is fundamental to medicinal chemistry. For pyridine derivatives, SAR studies have been crucial in optimizing potency and selectivity. mdpi.com

In the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), extensive SAR studies were conducted on analogues of 2-methyl-6-(phenylethynyl)pyridine. nih.gov These studies revealed that while many structural variations were not well-tolerated, specific substitutions on the pyridine and the aryl ring could lead to potent compounds. nih.gov Similarly, in a series of N-(4,6-dimethylpyridin-2-yl)heteroarylcarboxamides developed as anti-inflammatory agents, the introduction of different groups on the amide nitrogen was investigated to determine the impact on activity. tandfonline.com One key finding was that N-(4,6-dimethylpyridin-2-yl)-(1-methylindol-2-yl)carboxamide showed moderate inhibitory activity in a carrageenan-induced rat paw edema model. tandfonline.com

The antiproliferative activity of pyridine derivatives has also been linked to specific structural features. Analysis has shown that the presence and position of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance activity against various cancer cell lines, whereas bulky groups or halogens may decrease it. mdpi.com

| Core Scaffold | Target | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| N-(4,6-dimethylpyridin-2-yl)carboxamide | Inflammation | Incorporation of 1-methylindole at the amide | Moderate inhibitory activity (ID₅₀ = 0.14 µM·kg⁻¹) | tandfonline.com |

| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy) derivative | PIM-1 Kinase | Coupling with specific amine side chains | Potent inhibition (IC₅₀ = 14.3 nM) | nih.gov |

| N-(6-methylpyridin-yl)-substituted aryl amide | mGluR5 | Variations to the amide template | Generally not well tolerated, but some potent amides were discovered | nih.gov |

| Aminotrimethylpyridinol | FGFR4 | Introduction of methyl groups at the central pyridine ring | Can cause steric clash and weaken binding affinity | nih.gov |

Applications in Preclinical Drug Discovery and Development (as a synthetic building block)

This compound and its closely related isomers are valuable starting materials, or building blocks, in the synthesis of more complex molecules for preclinical evaluation. The hydroxymethyl group provides a reactive handle for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. nih.gov

For example, in the synthesis of novel PIM-1 kinase inhibitors, a related starting material, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, was converted into an azide derivative. acs.orgnih.gov This azide was then coupled with various amines to generate a library of target amide compounds for biological testing. acs.orgnih.gov This approach demonstrates how the dimethylpyridine core can be used to systematically create a series of analogues for SAR studies. Similarly, the synthesis of HIV integrase inhibitors has involved the use of functionalized pyridine derivatives as key intermediates, which are elaborated through multi-step sequences involving reactions like lithiation, cross-coupling, and cyclization to build the final, complex active molecules. nih.gov The utility of such building blocks is critical in discovery chemistry, enabling the efficient exploration of chemical space around a promising pharmacophore.

Computational and Theoretical Investigations of 2,6 Dimethylpyridin 3 Yl Methanol and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure and conformational preferences of molecules, which in turn dictate their physical and biological properties.

Conformational analysis of pyridine (B92270) derivatives is a key area of research. Studies on substituted pyridines reveal that the degree and nature of substitution can significantly influence their conformational preferences. For instance, in systems with a higher degree of substitution, steric clashes can lead to altered conformations compared to less substituted analogues. The planarity of the pyridine ring is a central feature, though substituents can cause deviations. The analysis of crystal structure data from databases like the Cambridge Structural Database (CSD) provides valuable experimental benchmarks for the preferred torsion angles of substituents on a pyridine ring. acs.org For example, the orientation of alkyl and alkoxy groups relative to the pyridine plane is influenced by electronic and steric effects. acs.org

For derivatives of (2,6-Dimethylpyridin-3-yl)methanol, such as those where the hydroxyl group is modified or additional functional groups are introduced, computational methods can predict the most stable conformers. These models are generated by systematically rotating all rotatable bonds and calculating the potential energy of each resulting conformation. The lowest energy conformations are then considered the most likely to exist under normal conditions.

A theoretical study on 3-substituted pyridines utilized semi-empirical methods (AM1 and PM5) to examine tautomeric and conformational equilibria in an aqueous solution. mdpi.com This work underscores the necessity of considering all possible stable forms of a molecule to accurately predict its properties. mdpi.com

Table 1: Predicted Conformational Data for a Generic 2,6-Dimethyl-3-substituted Pyridine

| Dihedral Angle | Predicted Value (degrees) | Method |

| C2-C3-C(substituent)-X | Varies based on substituent | Molecular Mechanics |

| C(methyl)-C2-C3-C(substituent) | ~0 or ~180 | DFT |

| H-O-C(methanol)-C3 | ~60, ~180, ~-60 | DFT |

Note: This table represents a generalized prediction for a substituted 2,6-dimethylpyridine (B142122) and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation and Pathway Prediction

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic routes. Computational chemistry provides a powerful lens for examining the intricate steps of a reaction, including the identification of transient intermediates and transition states.

The reactivity of pyridine is characterized by its basic nitrogen atom and its susceptibility to nucleophilic attack at the 2 and 4 positions. wikipedia.org Electrophilic substitution is less favorable than in benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org For this compound, the presence of the hydroxymethyl group and two methyl groups influences this reactivity.

Computational studies can be employed to predict the most likely pathways for reactions involving this compound. For instance, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid can be modeled to determine the activation energies for different oxidants and catalysts. A study on the visible light-induced hydroxymethylation of pyridine N-oxides proposed a plausible mechanism involving radical intermediates, which was supported by mechanistic experiments. acs.org This highlights the potential for radical-mediated reactions at the hydroxymethyl group or the pyridine ring.

The prediction of reaction sites in complex molecules is a significant challenge that computational tools are helping to address. nih.gov For C-H functionalization reactions, models based on bond dissociation energies (BDEs) and partial atomic charges can predict the most reactive sites. nih.gov In the case of this compound, such models could differentiate the reactivity of the methyl groups versus the hydroxymethyl group.

Furthermore, computational studies on the reactions of methanol with radicals like hydroperoxyl and methyl radicals have been conducted using high-level theoretical methods to calculate accurate thermal rate constants. nih.gov These studies provide a framework for understanding the potential radical-initiated reactions of the methanol moiety in this compound.

A general approach to predicting reaction outcomes involves the construction of reaction networks, where computational methods explore a vast space of possible reactions to identify the most favorable pathways. uchicago.edu This can be particularly useful for discovering novel reactivity for compounds like this compound.

Ligand-Protein Interaction Modeling and Molecular Dynamics Simulations of Derivatives

Derivatives of this compound have potential applications in medicinal chemistry, and understanding their interactions with biological targets is crucial for drug design. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking studies predict the preferred binding orientation of a ligand to a protein target. For example, derivatives of dimethylpyridine have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.govmdpi.com In one study, Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide were synthesized and their binding modes to COX-1 and COX-2 were characterized through molecular docking. mdpi.com These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. nih.govmdpi.com

Similarly, novel pyridine derivatives have been designed and evaluated as potential anticancer agents targeting receptors like EGFR and VEGFR-2. nih.gov Molecular docking is used to predict the binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyridine derivatives and the active site of the target protein. nih.gov In a study on 2,6-diaryl-substituted pyridine derivatives, molecular docking was used to evaluate their potential as inhibitors of the kinesin Eg5 protein, identifying key interactions with amino acid residues like GLU116 and GLY117. tubitak.gov.trnih.gov

Table 2: Example of Molecular Docking Results for a Hypothetical this compound Derivative

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG120, TYR355, SER530 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | -7.9 | LEU718, THR790, MET793 |

| Human Kinesin Eg5 | -9.2 | GLU116, GLY117, TRP127 |

Note: This table is illustrative and does not represent actual experimental data for this compound. The data is based on findings for other pyridine derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic reactivity of molecules.

For pyridine and its derivatives, DFT has been used to calculate a wide range of properties. researchgate.net These include geometric parameters (bond lengths and angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. citedrive.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. citedrive.com

Reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. hakon-art.com These include chemical potential, hardness, softness, and electrophilicity index. hakon-art.comias.ac.in Such descriptors can be used to compare the reactivity of a series of related compounds. For example, a study on 2,2'-bipyridine (B1663995) and its analogues used these descriptors to characterize their σ-donor and π-acceptor properties. ias.ac.inresearchgate.net

The electrostatic potential (ESP) map is another valuable tool from quantum chemistry. It visualizes the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a substituted pyridine, the ESP map can highlight the reactivity of the nitrogen lone pair and any electron-withdrawing or -donating effects of the substituents. acs.org

Quantum chemical methods have also been employed to accurately predict the acidity constants (pKa) of substituted pyridinium (B92312) ions. nih.govacs.org By benchmarking calculations against experimental data, reliable models can be developed to predict the pKa of new compounds, which is a crucial parameter for understanding their behavior in biological systems. nih.govacs.org

A study on 6-arylated-pyridin-3-yl methanol derivatives used DFT to compare theoretical and experimental spectroscopic data, as well as to analyze frontier molecular orbitals and natural bond orbitals. citedrive.com The good agreement between the calculated and experimental data validates the computational approach. citedrive.com

Table 3: Calculated Electronic Properties for this compound (Illustrative)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d) |

Note: These values are hypothetical and for illustrative purposes. Accurate values would require specific DFT calculations for this compound.

Advanced Spectroscopic and Analytical Characterization Methods for 2,6 Dimethylpyridin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and advanced 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of (2,6-Dimethylpyridin-3-yl)methanol and its analogs. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the methyl groups, and the hydroxymethyl group. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine (B92270) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents. For instance, in derivatives like diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the carbonyl carbons of the ester groups appear at distinct downfield shifts. nih.gov

Advanced 2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals, especially in more complex derivatives. mdpi.com These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, which helps in piecing together the complete molecular structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Not specified | Not specified | Not specified |

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Not specified | Not specified | Not specified |

| 2,6-Dimethylpyridine (B142122) | Not specified | Not specified | Not specified |

| [2-(2,3-Dimethylanilino)pyridin-3-yl]methanol | Not specified | Not specified | Not specified |

Mass Spectrometry Techniques (ESI-MS, HRMS, MALDI-TOF/TOF)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like pyridine derivatives. It typically produces protonated molecules [M+H]⁺, allowing for the straightforward determination of the molecular weight. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org This is crucial for confirming the identity of newly synthesized compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is particularly useful for the analysis of larger molecules and polymers. wpmucdn.com While direct analysis of smaller molecules like this compound is possible, this technique is more frequently applied to its polymeric derivatives or in complex mixtures. nih.govresearchgate.net The time-of-flight analyzer separates ions based on their mass-to-charge ratio, providing high resolution and mass accuracy. nih.gov In some cases, derivatization with a matrix like 2,5-dihydroxybenzoic acid modified with pyridine can enhance ionization efficiency. nih.gov It is important to note that some complexes may decompose during the MALDI process, preventing the detection of the molecular ion peak. acs.org

X-ray Diffraction Analysis of Single Crystals and Co-crystals

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

Single-Crystal X-ray Diffraction: Obtaining a suitable single crystal of this compound or its derivatives allows for the unambiguous determination of its three-dimensional structure. nih.gov This technique is the gold standard for structural elucidation and can confirm the connectivity and stereochemistry of a molecule. The crystal system, space group, and unit cell dimensions are key parameters obtained from this analysis. mdpi.comuchicago.edu

Co-crystals: The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can be a strategy to obtain high-quality crystals for X-ray diffraction when the parent compound does not crystallize well on its own. This approach can also be used to study intermolecular interactions between this compound and other molecules.

Chromatographic Separation Techniques (HPLC, LC-MS, UPLC, GC-FID, TLC)

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for the separation and quantification of pyridine derivatives. researchgate.net These techniques utilize a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase. Reversed-phase columns, such as C18, are commonly employed. researchgate.net The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve good separation. researchgate.netresearchgate.net UPLC offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a powerful analytical tool for both separation and identification. pnrjournal.com As components elute from the LC column, they are introduced into the mass spectrometer, allowing for the determination of the molecular weight of each separated compound. researchgate.netpnrjournal.com

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the eluting compounds are detected by a flame ionization detector. While less common for polar compounds like alcohols without derivatization, it can be a useful technique for certain derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and assessing the purity of a sample. researchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The separated spots are visualized under UV light or by staining.

Table 2: Chromatographic Methods for the Analysis of Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC/UPLC | C18 | Acetonitrile/Water | UV, MS | Purity assessment, quantification |

| LC-MS | C18 | Methanol/Water with 0.1% Ammonia (B1221849) | ESI-MS | Separation and identification of impurities |

| GC-FID | Not specified | Not specified | FID | Analysis of volatile derivatives |

| TLC | Silica Gel | Benzene (B151609):Pyridine:Methanol (5:3:2) | UV | Reaction monitoring, purity check |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring. scifiniti.comnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. scifiniti.com It is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton of the pyridine ring. The combination of IR and Raman data can lead to a more complete vibrational assignment. scifiniti.com

Future Directions and Emerging Research Outlook for 2,6 Dimethylpyridin 3 Yl Methanol

Exploration of Novel and Convergent Synthetic Pathways

The development of efficient and versatile synthetic routes to substituted pyridines like (2,6-Dimethylpyridin-3-yl)methanol is a cornerstone of modern organic chemistry. Future research is poised to move beyond traditional multi-step procedures towards more innovative and convergent strategies.

One promising avenue is the advancement of de novo synthesis strategies . These methods construct the pyridine (B92270) ring from acyclic precursors, offering a high degree of flexibility in introducing various substituents. preprints.org Contemporary approaches often involve transition-metal-catalyzed cyclization reactions, which have demonstrated improved yields and selectivity compared to classical condensation methods like the Chichibabin synthesis. mdpi.combiosynth.com For instance, the use of palladium or copper catalysts in the cyclization of nitriles and alkynes is an active area of research. mdpi.com

Convergent synthesis , where large fragments of the target molecule are synthesized separately and then joined, is another key area of exploration. A notable example is the one-step conversion of N-vinyl or N-aryl amides into pyridine derivatives through activation with trifluoromethanesulfonic anhydride (B1165640) and subsequent reaction with a π-nucleophile. mdpi.com This method's compatibility with a wide range of functional groups makes it a powerful tool for creating diverse pyridine libraries. mdpi.com

Furthermore, the concept of skeletal editing is emerging as a transformative approach. This involves the precise modification of the pyridine ring itself, such as converting a carbon-nitrogen atom pair into a carbon-carbon pair. nih.gov This "molecular surgery" allows for the late-stage diversification of complex pyridines, opening up new avenues for creating novel analogues of this compound. nih.gov

The table below summarizes some of the emerging synthetic strategies being explored for pyridine derivatives.

| Synthetic Strategy | Description | Key Advantages |

| De Novo Synthesis | Construction of the pyridine ring from acyclic precursors. | High flexibility in substituent placement. |

| Convergent Synthesis | Joining of pre-synthesized molecular fragments. | Increased efficiency for complex molecules. |

| Transition-Metal Catalysis | Use of metals like palladium or copper to catalyze cyclization. | Improved yields and selectivity. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel. | Reduced waste and purification steps. |

| Skeletal Editing | Precise modification of the atoms within the pyridine ring. | Late-stage diversification of complex molecules. |

Expanded Role in Functional Material Design and Applications

The unique electronic and coordination properties of the pyridine nucleus suggest a significant, yet largely untapped, potential for this compound in the design of advanced functional materials.

An area of growing interest is the use of pyridine derivatives as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs) . These materials are constructed from metal ions or clusters linked by organic ligands, creating porous structures with applications in gas storage, separation, and catalysis. nih.govfrontiersin.org The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound can act as coordination sites for metal ions. Research into cobalt(II) complexes with 2,6-dimethanolpyridine has shown that the ligand can exhibit a tripodal chelating coordination mode. researchgate.net Similarly, copper(II) has been used to form a two-dimensional coordination polymer with 2,6-dimethylpyridinium-3,5-dicarboxylate anions. researchgate.net These studies provide a foundation for exploring how this compound could be incorporated into novel MOFs with tailored properties.

The photophysical properties of metal complexes containing pyridine-based ligands are also a fertile ground for research. preprints.org Such complexes can exhibit luminescence, making them candidates for applications in emissive materials, sensors, and optoelectronic devices. preprints.orgmdpi.com For example, the photoluminescence of platinum and palladium complexes with di(2-pyridyl)benzene derivatives has been studied, revealing that their emission properties can be tuned by modifying the ligand structure. mdpi.com Investigating the photophysical characteristics of metal complexes incorporating this compound could lead to the development of new luminescent materials.

Furthermore, the potential for this compound to serve as a monomer for the synthesis of functional polymers is an emerging field. mdpi.comrsc.org The reactive hydroxymethyl group can be used as a point of polymerization or for post-polymerization modification, allowing for the creation of polymers with specific functionalities. For instance, the Kabachnik–Fields reaction has been employed to synthesize functional polymers with applications as heavy metal adsorbents and in bioimaging. mdpi.com

| Material Type | Potential Application | Role of this compound |

| Coordination Polymers/MOFs | Gas storage, separation, catalysis | Ligand providing coordination sites |

| Luminescent Materials | Optoelectronics, sensing | Ligand in photophysically active metal complexes |

| Functional Polymers | Adsorbents, smart materials, bioimaging | Monomer or functional building block |

Advancements in Targeted Therapeutic Development Utilizing this compound Scaffolds

The pyridine scaffold is a well-established pharmacophore found in a multitude of approved drugs. frontiersin.org The structural motifs present in this compound make it an attractive starting point for the design and synthesis of new therapeutic agents.

A significant area of research involves the development of transient receptor potential vanilloid 3 (TRPV3) antagonists . TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders. researchgate.netbldpharm.com A detailed study on (pyridin-2-yl)methanol derivatives has led to the identification of potent and selective TRPV3 antagonists with favorable preclinical profiles in models of neuropathic and central pain. researchgate.netbldpharm.com This research highlights the potential for derivatives of this compound to be developed as novel analgesics.

The versatility of the pyridine ring and the presence of the hydroxymethyl group allow for the synthesis of diverse libraries of compounds for screening against various biological targets. For example, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. ub.edu One such derivative, with a substituted pyridine moiety, showed potential as an inhibitor of the MDA-MB-231 breast cancer cell line. ub.edu

Future research will likely focus on leveraging the this compound scaffold to design inhibitors for other enzymes and receptors implicated in disease. The ability to modify the substituents on the pyridine ring and derivatize the hydroxymethyl group provides a powerful platform for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

| Therapeutic Target/Area | Example of Research | Potential of this compound Scaffold |

| TRPV3 Antagonism | Development of (Pyridin-2-yl)methanol derivatives for pain relief. researchgate.netbldpharm.com | Starting point for novel analgesics. |

| Anticancer Agents | Synthesis of N-pyridinyl-acetamides with cytotoxic activity. ub.edu | Scaffold for developing new cancer therapeutics. |

| Broad Drug Discovery | Pyridine derivatives are common in FDA-approved drugs. frontiersin.org | Versatile platform for generating diverse compound libraries. |

Sustainable and Green Chemical Synthesis Methodologies for Pyridine Derivatives

The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The synthesis of pyridine derivatives, including this compound, is a key area where green chemistry principles can have a significant impact.

One of the primary goals is the reduction or elimination of hazardous solvents and reagents. This can be achieved through various techniques, including microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields. preprints.orgSolvent-free synthesis and the use of environmentally benign solvents are also being actively explored. Current time information in Bangalore, IN.

The use of green catalysts is another important aspect of sustainable synthesis. This includes the development of reusable catalysts, such as activated fly ash, which has been shown to be an efficient and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.comBiocatalysis , the use of enzymes or whole microbial cells to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Current time information in Bangalore, IN. For example, a novel one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. Current time information in Bangalore, IN. This approach offers a simpler and more sustainable route compared to multi-step organic synthesis. Current time information in Bangalore, IN.

Furthermore, there is a growing interest in utilizing renewable feedstocks for the synthesis of pyridine bases. researchgate.net Catalytic processes are being developed to produce pyridine bases from glycerol, a byproduct of biodiesel production. researchgate.net These processes often employ solid acid catalysts, such as ZSM-5 zeolites. researchgate.net

| Green Chemistry Approach | Description | Example in Pyridine Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Synthesis of novel pyridine derivatives with excellent yields and short reaction times. preprints.org |

| Green Catalysts | Use of reusable or non-toxic catalysts. | Activated fly ash for the synthesis of imidazo[1,2-a]pyridines. mdpi.com |

| Biocatalysis | Use of enzymes or whole cells as catalysts. | One-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. Current time information in Bangalore, IN. |

| Renewable Feedstocks | Use of raw materials from renewable sources. | Synthesis of pyridine bases from glycerol. researchgate.net |

Q & A

Q. Q1. What are the established synthetic routes for (2,6-dimethylpyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis involves reducing a precursor aldehyde or ketone (e.g., 2,6-dimethylpyridine-3-carbaldehyde) using hydride reagents like NaBH₄ or LiAlH₄. Solvent choice (e.g., ethanol or THF) and temperature (0–25°C) critically affect yield and purity. For example, NaBH₄ in ethanol at 0°C may yield >80% with minimal side products, while LiAlH₄ in THF requires rigorous anhydrous conditions to avoid decomposition . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

Q. Q2. How can researchers confirm the structural integrity of this compound experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Compare ¹H/¹³C NMR peaks to PubChem data (e.g., δ ~4.7 ppm for -CH₂OH, δ ~8.0 ppm for pyridine protons) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond angles and distances align with DFT-calculated models .

- HPLC-MS : Validate purity (>95%) and molecular weight (MW = 151.2 g/mol) using reverse-phase C18 columns and ESI+ ionization .

Q. Q3. What are the key stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to oxidation and moisture. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, with HPLC monitoring for alcohol-to-ketone oxidation or pyridine ring hydrolysis. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. Q4. How does the hydroxymethyl group in this compound influence its reactivity in catalytic applications?

Methodological Answer: The hydroxymethyl group acts as a versatile handle for derivatization. For example:

- Cross-coupling : Convert to a boronic acid derivative (via Miyaura borylation) for Suzuki-Miyaura reactions, enabling C–C bond formation in drug intermediates .

- Coordination chemistry : Use the hydroxyl group to chelate metals (e.g., Cu²⁺ or Pd⁰) in heterogeneous catalysis, optimizing ligand-metal ratios via Job’s plot analysis .

- Protection/deprotection : Test tert-butyldimethylsilyl (TBS) protection to stabilize the alcohol during multi-step syntheses .

Q. Q5. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Address discrepancies through:

- Dose-response validation : Replicate assays (e.g., kinase inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .

- Metabolite profiling : Use LC-MS/MS to identify in situ degradation products that may skew bioactivity results .

- Computational docking : Compare binding poses in GSK-3β or other targets using AutoDock Vina, correlating ΔG scores with experimental IC₅₀ values .

Q. Q6. How can researchers design experiments to explore the compound’s role in multi-component reactions (MCRs)?

Methodological Answer:

- Screening conditions : Vary solvents (DMF, acetonitrile), catalysts (p-TsOH, FeCl₃), and stoichiometry in Ugi or Passerini reactions. Monitor reaction progress via in situ IR for carbonyl intermediates .

- Mechanistic probes : Introduce isotopic labeling (e.g., D₂O for H/D exchange studies) to track proton transfer steps in MCRs .

- Scope analysis : Test substituted pyridine analogs to establish electronic effects on reaction efficiency .

Data Analysis and Reproducibility

Q. Q7. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate HOMO/LUMO energies, correlating with redox behavior in cyclic voltammetry .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS, analyzing hydrogen-bond networks around the hydroxymethyl group .

Q. Q8. How can researchers ensure reproducibility in crystallographic data for this compound?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, reducing thermal motion artifacts .

- Refinement protocols : Apply SHELXL restraints for disordered methyl or hydroxyl groups, and validate with R-factor convergence (<5%) .

- Deposition : Share CIF files in repositories like CCDC or PubChem to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.